2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Overview
Description
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[45]decan-2-yl)propan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one typically involves a multi-step process. One common method includes the reaction of 4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Its unique spirocyclic structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The spirocyclic structure allows it to fit into unique binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-hydroxy-2-azaspiro[4.5]decan-2-yl)ethanone
- 2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
- 2-Chloro-1-(4-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Uniqueness
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[45]decan-2-yl)propan-1-one is unique due to its specific hydroxymethyl group, which allows for further functionalization and derivatization
Properties
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-10(14)12(17)15-7-11(8-16)13(9-15)5-3-2-4-6-13/h10-11,16H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHYHABMSKLEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C2(C1)CCCCC2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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